5-Hydroxy-3-methoxycinnamic acid

Vue d'ensemble

Description

5-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is prevalent in cereals, vegetables, fruits, and certain Chinese herbal medicines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Hydroxy-3-methoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methanol, followed by oxidation . Another method includes the biosynthesis using metabolically engineered Escherichia coli, where genes encoding specific enzymes are introduced to produce the compound from L-tyrosine .

Industrial Production Methods: Industrial production often involves the extraction of this compound from plant materials rich in this compound, such as wheat and rice bran. The extraction process typically includes alkaline hydrolysis or esterase treatment .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Produces quinones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in halogenated derivatives.

Applications De Recherche Scientifique

Antidiabetic Properties

Recent studies have demonstrated that p-MCA exhibits notable antidiabetic effects. It has been shown to enhance insulin secretion and improve glucose metabolism in both in vitro and in vivo models. For instance, in experiments involving streptozotocin-induced diabetic rats, p-MCA administration resulted in a significant decrease in plasma glucose levels while increasing insulin concentrations . The compound appears to stimulate insulin secretion through mechanisms involving membrane depolarization and activation of calcium channels .

Anticancer Effects

p-MCA has been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell survival and death . The compound has also been noted for its synergistic effects when combined with other antioxidants, enhancing its pro-apoptotic capabilities in cancer cell lines .

Hepatoprotective Activity

The hepatoprotective properties of p-MCA have been documented in studies involving liver damage models. It has been shown to preserve liver enzyme levels and protect against oxidative stress-induced liver injury, making it a candidate for further research into liver health and disease prevention .

Functional Food Ingredient

p-MCA is recognized for its potential as a nutraceutical agent. Its antioxidant properties can contribute to the formulation of functional foods aimed at preventing chronic diseases such as diabetes and cardiovascular conditions . The compound's ability to enhance bioavailability through lipophilization methods has been explored to improve its efficacy when used as a dietary supplement .

Metabolic Health

Emerging research highlights the role of p-MCA and its metabolites in metabolic health, particularly regarding lipid metabolism and weight management. Studies have suggested that metabolites derived from p-MCA can activate specific receptors involved in lipid catabolism, thereby contributing to anti-obesity effects .

Food Industry

In the food industry, p-MCA's antioxidant properties make it a valuable additive for preserving food quality and extending shelf life. Its natural origin and health benefits align with the growing consumer demand for clean-label products .

Cosmetic Industry

Due to its antioxidant and anti-inflammatory properties, p-MCA is also being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals can enhance skin health by reducing oxidative damage .

Summary of Research Findings

The following table summarizes key findings related to the applications of 5-Hydroxy-3-methoxycinnamic acid:

Case Studies and Future Directions

Numerous case studies highlight the diverse applications of p-MCA across different fields. Future research should focus on:

- Long-term clinical trials to establish safety and efficacy.

- Mechanistic studies to elucidate the pathways through which p-MCA exerts its effects.

- Development of novel formulations that enhance the stability and bioavailability of p-MCA in various applications.

Mécanisme D'action

The primary mechanism of action of 5-Hydroxy-3-methoxycinnamic acid is its ability to form a resonant-stable phenoxy radical, which explains its potent antioxidant potential. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cancer .

Comparaison Avec Des Composés Similaires

Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

p-Coumaric Acid: Shares structural similarities and is also found in plant cell walls.

Sinapic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness: 5-Hydroxy-3-methoxycinnamic acid stands out due to its higher abundance in nature and its extensive use in various industries. Its potent antioxidant properties and ability to form stable radicals make it particularly valuable in medical and cosmetic applications .

Activité Biologique

5-Hydroxy-3-methoxycinnamic acid (also known as p-methoxycinnamic acid) is a naturally occurring phenolic compound derived from cinnamic acid, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

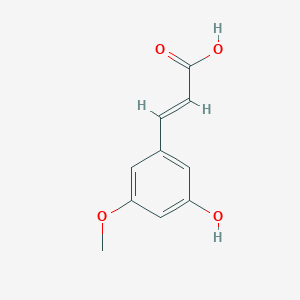

Chemical Structure and Properties

The chemical structure of this compound features a hydroxy (-OH) group and a methoxy (-OCH₃) group on the aromatic ring, which significantly influences its biological activity. The positioning of these substituents is crucial for its pharmacological effects, particularly in antidiabetic, hepatoprotective, and neuroprotective activities .

1. Antidiabetic Properties

Research indicates that this compound exhibits significant antidiabetic effects. In vitro studies have shown that it can stimulate insulin secretion and improve pancreatic β-cell function. It also inhibits glucose absorption and protein glycation, contributing to its antidiabetic potential .

Table 1: Summary of Antidiabetic Activity

2. Hepatoprotective Effects

This compound has demonstrated hepatoprotective properties in various studies. It protects liver cells from damage induced by toxic agents such as carbon tetrachloride (CCl₄). The compound enhances the activity of antioxidant enzymes and reduces liver enzyme levels indicative of liver damage .

Table 2: Summary of Hepatoprotective Activity

| Activity | Research Model | Active Dose | Mechanism of Action | References |

|---|---|---|---|---|

| Hepatoprotection | Rat model | 1–5 μM | GSH ↑, GST ↑, ALT ↓ | |

| Liver Enzyme Modulation | Mice model | 50 mg/kg | ALP ↓, GGT ↓ |

3. Neuroprotective Effects

The compound also displays neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering protective benefits against conditions like Alzheimer’s disease .

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxy and methoxy groups contributes to its ability to scavenge free radicals and reduce oxidative stress.

- Enzyme Modulation : It modulates the activity of key enzymes involved in glucose metabolism and liver function.

- Cell Signaling Pathways : The compound may influence various signaling pathways related to insulin sensitivity and cellular protection mechanisms.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Diabetes Management : A study involving diabetic rats showed significant reductions in blood glucose levels after administration of the compound, supporting its use as a dietary supplement for diabetes management.

- Liver Health : Clinical trials have indicated that patients with fatty liver disease experienced improved liver function markers after supplementation with this compound.

Propriétés

IUPAC Name |

(E)-3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPCHIRIDPAYAQ-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6997-33-7 | |

| Record name | 3-Hydroxy-5-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006997337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXY-5-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7RDP8NGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.